1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a carboxylic acid group and a 3-bromophenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the 3-bromophenoxyethyl intermediate: This can be achieved by reacting 3-bromophenol with an appropriate alkylating agent such as ethylene oxide or ethyl bromide under basic conditions.
Pyrrole ring formation: The intermediate is then reacted with a suitable pyrrole precursor, such as pyrrole-3-carboxylic acid, under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenoxyethyl side chain and pyrrole ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid: Similar structure but with a bromine atom at the 4-position.
1-[2-(3-Chlorophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Uniqueness: 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged to develop specialized applications in various fields.
Properties
CAS No. |
1537856-79-3 |
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Molecular Formula |
C13H12BrNO3 |
Molecular Weight |
310.1 |
Purity |
95 |
Origin of Product |
United States |
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